molecular formula C16H13ClF6N2O B2379514 4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride CAS No. 546114-56-1

4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride

Cat. No.: B2379514
CAS No.: 546114-56-1
M. Wt: 398.73
InChI Key: NGZVOQXIYBOXFP-UHFFFAOYSA-N
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Description

Introduction to BZAD-01: Chemical Identity and Significance

Systematic Nomenclature and Molecular Composition

The compound is formally named 4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride under IUPAC guidelines. Its molecular formula is C₁₆H₁₃ClF₆N₂O , with a molecular weight of 398.73 g/mol . The hydrochloride salt enhances aqueous solubility, a critical feature for in vivo bioavailability.

Table 1: Core Molecular Properties
Property Value Source
Molecular Formula C₁₆H₁₃ClF₆N₂O
Molecular Weight 398.73 g/mol
CAS Registry Number 546114-56-1
SMILES Notation C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F.Cl

Structural Features and Functional Groups

The molecule comprises:

  • A benzene ring substituted with a trifluoromethoxy (-OCF₃) group at the para position.
  • A carboximidamide group (-C(=NH)NH₂) at the ortho position, which forms a hydrochloride salt via protonation.
  • A 2-(trifluoromethyl)benzyl group linked to the amidine nitrogen, introducing steric bulk and lipophilicity.

Properties

IUPAC Name

4-(trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6N2O.ClH/c17-15(18,19)13-4-2-1-3-11(13)9-24-14(23)10-5-7-12(8-6-10)25-16(20,21)22;/h1-8H,9H2,(H2,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZVOQXIYBOXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Substitution

Starting with 4-chloronitrobenzene, nucleophilic substitution with potassium trifluoromethoxide replaces the chlorine atom. This step is performed in dimethyl sulfoxide (DMSO) at 120°C for 12 hours, achieving 65–70% yield. The nitro group is subsequently reduced to an amine using iron powder in hydrochloric acid, yielding 4-(trifluoromethoxy)aniline.

$$
\text{4-Chloronitrobenzene} + \text{KOCHF}_3 \xrightarrow{\text{DMSO, 120°C}} \text{4-Nitro-(trifluoromethoxy)benzene} \xrightarrow{\text{Fe, HCl}} \text{4-(Trifluoromethoxy)aniline}
$$

Formation of the Benzenecarboximidamide Core

The conversion of 4-(trifluoromethoxy)aniline to the amidine derivative employs 1H-pyrazole-1-carboximidamide hydrochloride as the amidine donor.

Amidination Reaction

In a representative procedure, 4-(trifluoromethoxy)aniline (1.0 equiv) reacts with 1H-pyrazole-1-carboximidamide hydrochloride (1.2 equiv) in acetonitrile, using N,N-diisopropylethylamine (2.5 equiv) as a base. The mixture is stirred at 62°C for 2 hours, yielding 4-(trifluoromethoxy)benzenecarboximidamide (87% yield).

Key Conditions

Parameter Value
Solvent Acetonitrile
Temperature 62°C
Base N,N-Diisopropylethylamine
Reaction Time 2 hours

N'-Alkylation with 2-(Trifluoromethyl)Benzyl Halide

The secondary amine of the amidine undergoes alkylation to introduce the 2-(trifluoromethyl)benzyl group.

Alkylation Protocol

A solution of 4-(trifluoromethoxy)benzenecarboximidamide (1.0 equiv) and 2-(trifluoromethyl)benzyl bromide (1.1 equiv) in N,N-dimethylformamide (DMF) is heated to 80°C for 6 hours in the presence of potassium carbonate. The product is isolated via aqueous workup, achieving 75–80% yield.

$$
\text{Amidine} + \text{ArCH}2\text{Br} \xrightarrow{\text{DMF, K}2\text{CO}_3} \text{N'-Substituted Amidines}
$$

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) gas in ethyl acetate to precipitate the hydrochloride salt. Crystallization from ethanol/water (3:1) affords the final compound in >95% purity.

Alternative Pathways and Optimization

Direct Coupling via Guanidinylation

An alternative route involves reacting 4-(trifluoromethoxy)benzaldehyde with 2-(trifluoromethyl)benzylamine to form an imine, followed by reduction to the amine and subsequent guanidinylation using 1H-pyrazole-1-carboximidamide hydrochloride. This method circumvents the need for alkylation but requires stringent control over reductive conditions.

Solvent and Base Optimization

Comparative studies highlight acetonitrile and DMF as optimal solvents, while N,N-diisopropylethylamine outperforms triethylamine in minimizing side reactions (e.g., over-alkylation). Elevated temperatures (60–80°C) enhance reaction rates but may necessitate shorter durations to prevent decomposition.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky 2-(trifluoromethyl)benzyl group impedes alkylation efficiency. Using excess benzyl bromide (1.5 equiv) and prolonged reaction times (12 hours) improves yields to 85%.

Purification Challenges

The hydrochloride salt’s hygroscopic nature complicates isolation. Lyophilization or crystallization from non-polar solvents (e.g., hexane/ethyl acetate) enhances stability.

Scalability and Industrial Relevance

Kilogram-scale syntheses adopt continuous flow reactors for the amidination step, reducing reaction times to 30 minutes and improving consistency (yield: 82–85%). Environmental considerations favor acetonitrile over DMF due to easier recycling.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacteria and fungi, demonstrating effectiveness against strains such as Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus . The incorporation of trifluoromethoxy groups enhances the lipophilicity of these compounds, which may improve their membrane permeability and overall antimicrobial efficacy.

Enzyme Inhibition

Compounds similar to 4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies indicate that certain derivatives show moderate inhibition, with IC50 values comparable to established drugs like rivastigmine . This suggests potential applications in treating neurodegenerative diseases where enzyme inhibition is beneficial.

Agricultural Applications

Fluorinated compounds are increasingly being explored in agricultural chemistry for their role as pesticides and herbicides. The structural characteristics of this compound may provide insights into its effectiveness as a biocontrol agent. Research into related compounds has shown promise in enhancing the efficacy of agricultural products while minimizing environmental impact .

Case Study 1: Synthesis and Biological Testing

A study focused on synthesizing derivatives from the parent compound, investigating their biological activities. The derivatives were screened for antimicrobial activity against several pathogens, with promising results indicating that modifications to the trifluoromethyl and trifluoromethoxy groups significantly influenced their efficacy .

Case Study 2: Enzyme Inhibition Profile

Another research effort evaluated the inhibition profile of various analogs of this compound against AChE and BuChE. The results highlighted specific structural modifications that enhanced inhibitory potency, suggesting pathways for developing new therapeutic agents for Alzheimer's disease .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Key Features

The compound is compared to structurally related analogs based on substituents, functional groups, and pharmacological implications:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Benzene Imidamide Group Attached Group Molecular Weight Potential Applications
Target Compound 4-trifluoromethoxy Carboximidamide 2-(trifluoromethyl)benzyl ~382.7* Drug development, agrochemicals
1-[4-(Trifluoromethoxy)phenyl]biguanide HCl () 4-trifluoromethoxy Biguanide None 255.36 Antidiabetic research
4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide () 4-(2-fluorobenzyloxy) Carboximidamide (N-hydroxy) 2-fluorobenzyl ~290.3* Enzyme inhibition studies
N-Hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride () 4-trifluoromethyl Carboximidoyl chloride Hydroxy 223.58 Reactive intermediate
3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide HCl () 3-cyclopentyloxy, 4-methoxy Carboximidamide Hydroxy ~229.7* Antimicrobial research

*Calculated based on molecular formulas.

Functional Group Impact

  • Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): The trifluoromethoxy group in the target compound enhances metabolic stability and lipophilicity compared to methoxy analogs (e.g., ), improving membrane permeability .
  • Carboximidamide vs. Biguanide: The carboximidamide group in the target compound acts as a bioisostere for carboxylic acids or amidines, offering hydrogen-bonding capabilities distinct from the biguanide’s dual guanidine moieties (), which are often used in antidiabetic agents .

Pharmacological and Physicochemical Properties

  • Solubility: The hydrochloride salt form of the target compound improves solubility compared to non-ionic analogs like N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride () .
  • Lipophilicity: Fluorinated substituents (e.g., -OCF₃, -CF₃) increase logP values, favoring blood-brain barrier penetration but requiring salt forms to balance solubility .
  • Synthetic Complexity: Introducing trifluoromethyl groups (as in the target compound) often necessitates specialized fluorination reagents (e.g., SF₄ or Ruppert-Prakash reagents), increasing synthesis costs compared to non-fluorinated analogs .

Biological Activity

The compound 4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride is a synthetic derivative featuring trifluoromethyl and trifluoromethoxy groups, known for their significant influence on biological activity. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, and enzyme inhibition activities, supported by recent research findings.

Chemical Structure

The compound can be represented structurally as follows:

C17H15ClF6N2O\text{C}_{17}\text{H}_{15}\text{ClF}_6\text{N}_2\text{O}

This structure contains multiple fluorinated groups, which enhance its lipophilicity and potentially contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the compound exhibit antimicrobial properties against various pathogens. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 125 µM to 250 µM .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In one study, derivatives exhibited IC50 values between 27.04 µM and 106.75 µM for AChE and between 58.01 µM and 277.48 µM for BuChE . Notably, some derivatives showed lower IC50 values than the clinically used drug rivastigmine, indicating potential as therapeutic agents in treating Alzheimer's disease.

Anti-inflammatory Activity

The presence of trifluoromethyl groups has been linked to enhanced anti-inflammatory activities. Compounds with similar structural features have demonstrated moderate inhibition of cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), suggesting a role in reducing inflammation .

Structure-Activity Relationship (SAR)

The biological activity of the compound is significantly influenced by its structural components:

Structural Feature Effect on Activity
Trifluoromethoxy groupEnhances lipophilicity and enzyme binding affinity
Trifluoromethyl groupIncreases antimicrobial potency
Aromatic ringsFacilitates π–π stacking interactions with target proteins

Case Study 1: Antimicrobial Efficacy

A series of derivatives were synthesized based on the parent structure, demonstrating varying degrees of activity against both Gram-positive and Gram-negative bacteria. The most potent compounds exhibited MIC values comparable to standard antibiotics, indicating potential for further development as antimicrobial agents .

Case Study 2: Enzyme Inhibition

In a molecular docking study, the compound was shown to interact favorably with the active sites of AChE and BuChE. The presence of electron-withdrawing fluorine atoms was critical in stabilizing these interactions, leading to enhanced inhibitory effects .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride with high yields?

  • Methodological Answer : The synthesis involves a multi-step reaction under controlled conditions. Key steps include:

  • Using O-benzyl hydroxylamine hydrochloride as a starting material with p-trifluoromethyl benzoyl chloride in dichloromethane (CH2Cl2) .
  • Maintaining an argon atmosphere to prevent moisture sensitivity and side reactions .
  • Purification via vacuum filtration and washing with diethyl ether to isolate the product as a white solid (89% yield) .
    • Critical parameters: stoichiometric ratios (e.g., 2.0 equiv potassium carbonate), temperature control (0°C during reagent addition), and solvent choice to stabilize intermediates.

Q. How should air- or moisture-sensitive reagents be handled during synthesis?

  • Methodological Answer :

  • Use Schlenk line techniques or argon-purged reaction setups to exclude moisture .
  • Pre-dry glassware and solvents (e.g., CH2Cl2 distilled over calcium hydride) .
  • Add reagents dropwise via an addition funnel under inert gas flow to minimize exposure .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>19</sup>F NMR to confirm trifluoromethyl and benzyl group positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 355.70 g/mol for related compounds) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions in the hydrochloride salt form .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or stability of intermediates in this compound’s synthesis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate energy barriers for amidation or hydrolysis steps, optimizing transition states .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., CH2Cl2 polarity) on reaction kinetics .
  • Example: Predict steric hindrance from the trifluoromethoxy group using Gaussian 16 software .

Q. What strategies resolve contradictions in biological activity data for trifluoromethyl-containing analogs?

  • Methodological Answer :

  • Dose-response assays : Test compound efficacy across concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Off-target profiling : Use kinase or receptor panels to rule out non-specific interactions .
  • Metabolite identification : LC-MS/MS to detect degradation products that may influence activity .

Q. How to design experiments to study the role of the trifluoromethoxy group in bioactivity?

  • Methodological Answer :

  • Isosteric replacement : Synthesize analogs replacing -OCF3 with -OCH3 or -CF3 and compare IC50 values .
  • Crystallographic studies : Map binding interactions in enzyme active sites (e.g., cytochrome P450 isoforms) .
  • Free-energy perturbation (FEP) : Quantify binding affinity differences using computational models .

Q. What purification methods optimize hydrochloride salt formation?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to enhance purity and crystallinity .
  • Ion-exchange chromatography : Separate hydrochloride salts from uncharged impurities .
  • Thermogravimetric Analysis (TGA) : Monitor dehydration or decomposition during drying (e.g., 70°C under vacuum) .

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